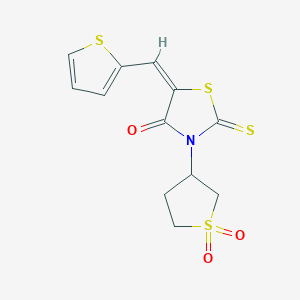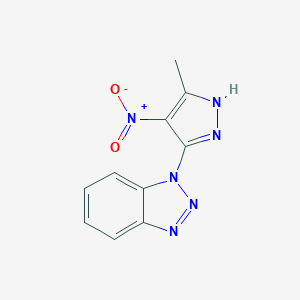![molecular formula C30H19NO7 B414762 PHENYL 1,3-DIOXO-2-{3-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE](/img/structure/B414762.png)
PHENYL 1,3-DIOXO-2-{3-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYL 1,3-DIOXO-2-{3-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE is a complex organic compound with a molecular formula of C30H19NO7 and a molecular weight of 505.47 g/mol . This compound is characterized by its unique structure, which includes a phenyl group, a dioxo group, and an isoindolinecarboxylate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL 1,3-DIOXO-2-{3-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include phenylacetic acid derivatives, anhydrides, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
PHENYL 1,3-DIOXO-2-{3-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce compounds with different functional groups .
Scientific Research Applications
PHENYL 1,3-DIOXO-2-{3-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of PHENYL 1,3-DIOXO-2-{3-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PHENYL 1,3-DIOXO-2-{3-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE include other isoindolinecarboxylate derivatives and phenylacetic acid derivatives . These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various scientific research applications and a promising candidate for further study .
Properties
Molecular Formula |
C30H19NO7 |
|---|---|
Molecular Weight |
505.5g/mol |
IUPAC Name |
phenyl 1,3-dioxo-2-(3-phenacyloxycarbonylphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C30H19NO7/c32-26(19-8-3-1-4-9-19)18-37-29(35)20-10-7-11-22(16-20)31-27(33)24-15-14-21(17-25(24)28(31)34)30(36)38-23-12-5-2-6-13-23/h1-17H,18H2 |
InChI Key |
FFRLVCXZTVNAEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


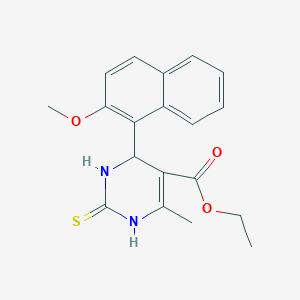


![3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B414684.png)

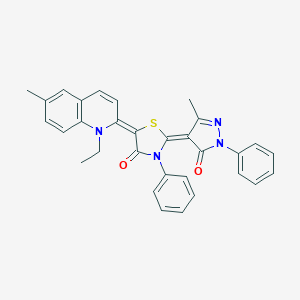
![3-{3-methyl-5-oxo-4-[4-oxo-3-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-thiazolidin-2-ylidene]-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B414689.png)
![8-(1-azepanyl)-7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414694.png)
![(1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE](/img/structure/B414695.png)
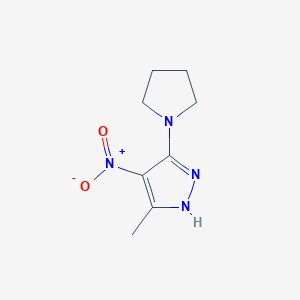
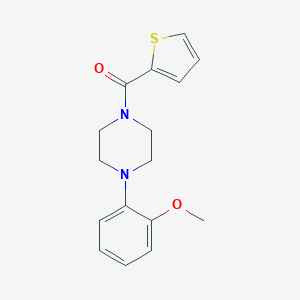
![2-[8-(Diethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B414699.png)
